molecular formula C19H18N2O4 B275558 N-(4-carboxybenzyl)tryptophan

N-(4-carboxybenzyl)tryptophan

Cat. No. B275558
M. Wt: 338.4 g/mol
InChI Key: CZXJZGHQNJDAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carboxybenzyl)tryptophan is a synthetic amino acid that has gained increasing attention in scientific research due to its unique properties. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other physiological processes. N-(4-carboxybenzyl)tryptophan has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

N-(4-carboxybenzyl)tryptophan functions as a fluorescent probe due to its unique fluorescence properties. This compound can be excited by light at a specific wavelength, and upon excitation, it emits light at a longer wavelength. This fluorescence emission can be used to monitor changes in protein conformation and binding affinity, providing valuable information about protein-ligand interactions.
Biochemical and Physiological Effects
N-(4-carboxybenzyl)tryptophan has no known biochemical or physiological effects, as it is not a naturally occurring compound in the body. However, this compound has been shown to be non-toxic and non-cytotoxic in vitro, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-carboxybenzyl)tryptophan in lab experiments is its ability to act as a fluorescent probe, providing valuable information about protein-ligand interactions. Additionally, this compound is easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of using N-(4-carboxybenzyl)tryptophan is its limited solubility in aqueous solutions, which can affect its effectiveness as a fluorescent probe in some experiments.

Future Directions

There are many future directions for the use of N-(4-carboxybenzyl)tryptophan in scientific research. One potential direction is the development of new methods for synthesizing and purifying this compound, which could improve its effectiveness as a fluorescent probe. Additionally, further research could be done to explore the potential applications of N-(4-carboxybenzyl)tryptophan in drug discovery and enzyme kinetics. Finally, the use of this compound in vivo could be explored to determine its potential as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of N-(4-carboxybenzyl)tryptophan involves the reaction of tryptophan with 4-carboxybenzyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(4-carboxybenzyl)tryptophan, which can be purified using various methods such as column chromatography.

Scientific Research Applications

N-(4-carboxybenzyl)tryptophan has been used in various scientific research applications, including protein structure and function studies, drug discovery, and enzyme kinetics. This compound has been shown to be an effective tool for investigating protein-ligand interactions, as it can be used as a fluorescent probe to monitor changes in protein conformation and binding affinity.

properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c22-18(23)13-7-5-12(6-8-13)10-20-17(19(24)25)9-14-11-21-16-4-2-1-3-15(14)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25)

InChI Key

CZXJZGHQNJDAOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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